![molecular formula C20H20FNO4 B2681503 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid CAS No. 2172487-27-1](/img/structure/B2681503.png)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid structure . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its exact physical and chemical properties would depend on factors such as its purity and the conditions under which it’s stored.Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs). These compounds act as enzyme-activated surfactants, creating homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions. This approach allows for the precise control over the dispersion of CNTs, which is critical for various applications in materials science and engineering (Cousins et al., 2009).
Solid Phase Synthesis of Oligomers
The compound has been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Specifically, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been efficiently synthesized. This technique has enabled the creation of oligomers varying in length, which have potential applications in drug development and biochemical research (Gregar & Gervay-Hague, 2004).
Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids
The compound has also been explored in the context of synthesizing γ‐fluorinated α‐amino acids. This process involves diastereoselective alkylation to create various enantiomerically enriched fluorinated amino acids. These compounds are of interest for their potential applications in pharmaceuticals and agrochemicals due to their unique biological activities (Laue et al., 2000).
Protection of Amide Bonds in Peptides
Another application involves the use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids as intermediates for preparing peptides with reversibly protected tertiary peptide bonds. This method significantly aids in preventing interchain association during solid-phase peptide synthesis, enhancing the efficiency of peptide production (Johnson et al., 1993).
Novel Fluorescent Labeling Reagents
Additionally, derivatives of the compound have been developed as novel fluorescent labeling reagents, such as 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range in aqueous media. This characteristic makes it suitable for biomedical analysis, offering a versatile tool for the fluorescent labeling of various biological samples (Hirano et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-20(10-11-21,18(23)24)22-19(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDAWYPRDFWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCF)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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